molecular formula C19H18FN3O3S2 B12145290 2-(4-fluorophenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(4-fluorophenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B12145290
M. Wt: 419.5 g/mol
InChI Key: NLNCKCYTODDUDK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrrolidine sulfonyl group, and a benzothiazolyl acetamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrolidine sulfonyl group and the fluorophenyl group. Common synthetic routes include:

    Formation of Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Pyrrolidine Sulfonyl Group: This is achieved through sulfonylation reactions using pyrrolidine and sulfonyl chlorides.

    Attachment of Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the benzothiazole core via acylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor antagonism, depending on the specific biological context.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-fluorophenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(4-fluorophenyl)pyrrolidine: Known for its use in organic synthesis and as a precursor in pharmaceutical research.

    Benzothiazole derivatives: Widely studied for their biological activities and applications in material science.

    Sulfonyl-containing compounds: Commonly used in medicinal chemistry for their ability to modulate enzyme activity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18FN3O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H18FN3O3S2/c20-14-5-3-13(4-6-14)11-18(24)22-19-21-16-8-7-15(12-17(16)27-19)28(25,26)23-9-1-2-10-23/h3-8,12H,1-2,9-11H2,(H,21,22,24)

InChI Key

NLNCKCYTODDUDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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